![molecular formula C17H16N4O3S B2412060 ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate CAS No. 852372-96-4](/img/structure/B2412060.png)
ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate
説明
ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is a complex organic compound featuring a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .
特性
IUPAC Name |
ethyl 3-oxo-4-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-13(22)11-25-15-9-8-14-18-19-17(21(14)20-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCWSLDFKQSHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or thioester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
作用機序
The mechanism of action of ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyridazine core with a thioester group makes it a versatile compound for various applications in medicinal chemistry .
生物活性
Ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate is a compound of interest due to its potential biological activities. This article compiles research findings on its biological properties, including antibacterial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula: C₁₂H₁₄N₄O₃S
- CAS Number: 852372-96-4
- Molecular Weight: 270.33 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of related compounds exhibit significant antibacterial properties. For instance, ethyl 3-oxo derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.073 mg/ml against certain pathogens .
Compound | MIC (mg/ml) | Bacterial Strain |
---|---|---|
Compound A | 0.125 | E. sakazakii |
Compound B | 0.083 | E. coli |
Compound C | 0.073 | S. aureus |
Compound D | 0.109 | K. pneumonia |
Antifungal Activity
The compound’s antifungal potential has not been extensively documented in the available literature; however, similar compounds in its class have shown promising results against fungal pathogens. Further research is needed to establish its efficacy specifically against fungal strains.
Cytotoxicity
Cytotoxic studies indicate that some derivatives of ethyl 3-oxo compounds exhibit cytotoxic effects on cancer cell lines. For example, one study reported that certain derivatives had LC50 values ranging from 280 to 765 μg/ml when tested against different cancer cell lines, indicating a moderate level of cytotoxicity compared to standard chemotherapeutic agents like etoposide (LC50 = 9.8 μg/ml) .
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A study focused on the development of multidrug-resistant (MDR) pathogens highlighted the need for new antibacterial agents. The researchers synthesized ethyl 3-oxo derivatives and evaluated their activity against MDR strains, noting significant potency in vitro .
- Cytotoxic Effects on Cancer Cells : A detailed investigation into the cytotoxic effects of ethyl 3-oxo derivatives revealed that they could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
Q & A
(Basic) What are the established synthetic routes for ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate, and what intermediates are critical?
Methodological Answer:
Synthesis typically involves functionalizing the triazolo-pyridazine core. Key steps include:
- Core Formation: Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate to form the triazolo[4,3-b]pyridazine ring .
- Sulfanyl Linkage Introduction: Thiol-alkylation or nucleophilic substitution at the 6-position of the triazolo-pyridazine using mercapto esters (e.g., ethyl 3-oxobutanoate derivatives) under basic conditions (e.g., NaH in DMF) .
- Key Intermediates: 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a pivotal intermediate, enabling subsequent sulfur-based coupling .
(Advanced) How can reaction conditions be optimized to enhance yield and purity during the sulfanyl coupling step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiol group .
- Catalysis: Transition-metal catalysts (e.g., CuI) or phase-transfer agents can accelerate coupling efficiency .
- Temperature Control: Moderate heating (60–80°C) balances reaction rate and side-product suppression. Post-reaction purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high purity .
(Basic) What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the triazolo-pyridazine ring and sulfanyl linkage (e.g., δ ~2.8–3.2 ppm for CH-S) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC-PDA: Reversed-phase HPLC with photodiode array detection monitors purity (>95%) and identifies by-products .
(Advanced) How can researchers design biological assays to evaluate this compound’s kinase inhibitory potential, given structural analogs’ activity?
Methodological Answer:
- Target Selection: Prioritize kinases like c-Met or Pim-1, as triazolo-pyridazine derivatives show affinity for ATP-binding pockets .
- Assay Design: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases. Include positive controls (e.g., staurosporine) and measure IC values in dose-response curves .
- Counter-Screening: Test against off-target kinases (e.g., EGFR, VEGFR) to assess selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides SAR studies .
(Basic) What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation of aerosols .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
(Advanced) How should researchers resolve contradictions in biological activity data between analogs (e.g., loss of thrombin inhibition)?
Methodological Answer:
- Mechanistic Analysis: Compare structural features (e.g., benzamidine vs. triazolo-pyridazine substitution) to identify steric/electronic clashes with target active sites .
- Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding kinetics. If no binding is observed, revise target hypotheses .
- Functional Assays: Test in cell-based models (e.g., proliferation assays) to confirm whether in vitro activity translates to cellular effects .
(Advanced) What strategies can elucidate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., sulfoxide or ester hydrolysis products) .
- CYP Inhibition Screening: Test against CYP3A4, 2D6, etc., using fluorogenic substrates to assess drug-drug interaction risks .
- Stability Profiling: Evaluate pH-dependent degradation (e.g., simulated gastric fluid) and light sensitivity to guide formulation development .
(Basic) What computational tools are recommended for preliminary SAR studies?
Methodological Answer:
- Docking Software: Schrödinger Suite or MOE predicts binding poses in kinase targets .
- QSAR Modeling: Use open-source tools like KNIME or PaDEL-descriptor to correlate structural features (e.g., logP, topological polar surface area) with activity .
- ADMET Prediction: SwissADME or ProTox-II estimates bioavailability, toxicity, and blood-brain barrier penetration .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。